1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol
Overview
Description
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is an organic compound characterized by the presence of a fluorophenyl group and a propan-2-yloxy group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluorophenyl and propan-2-ol as the primary starting materials.
Reaction: The reaction involves the nucleophilic substitution of the hydroxyl group in propan-2-ol with the ethan-1-ol group in the presence of a suitable base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Conditions: The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance the compound’s binding affinity to specific targets, while the propan-2-yloxy group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-2-(propan-2-yloxy)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)-2-(propan-2-yloxy)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.
1-(3-Methylphenyl)-2-(propan-2-yloxy)ethan-1-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic compounds, making them valuable in various applications.
Biological Activity
1-(3-Fluorophenyl)-2-(propan-2-yloxy)ethan-1-ol, also known by its CAS number 1461707-88-9, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C11H15FO2
- Molecular Weight : 198.23 g/mol
- CAS Number : 1461707-88-9
- Purity : Minimum of 95% .
Biological Activity Overview
The biological activity of this compound primarily revolves around its role as an organic buffering agent and its implications in cell culture environments. It is noted for maintaining pH levels within a range conducive to various biological assays .
The mechanisms by which this compound exerts its biological effects are not fully elucidated; however, it is hypothesized that:
- The fluorine atom may enhance the lipophilicity and membrane permeability of the compound, potentially facilitating interaction with cellular targets.
- The propan-2-yloxy group may contribute to the compound's ability to act as a non-ionic buffer in biological systems .
In Vitro Studies
- Cell Culture Applications : As a buffering agent, this compound has been utilized in cell cultures to maintain optimal pH conditions for cellular metabolism and growth .
- Antimicrobial Testing : Related compounds have been tested against various bacterial strains. For instance, derivatives with similar functional groups showed minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM against Staphylococcus aureus and E. coli, indicating potential activity for this compound against Gram-positive and Gram-negative bacteria .
Comparative Analysis Table
Compound Name | Structure | Antimicrobial Activity | MIC (µM) |
---|---|---|---|
This compound | Structure | Potentially active | TBD |
Related Compound A | Similar structure | Active against S. aureus | 20 |
Related Compound B | Similar structure | Active against E. coli | 40 |
Properties
IUPAC Name |
1-(3-fluorophenyl)-2-propan-2-yloxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c1-8(2)14-7-11(13)9-4-3-5-10(12)6-9/h3-6,8,11,13H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTWLPHMGCNIJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C1=CC(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901214386 | |
Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-88-9 | |
Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461707-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3-fluoro-α-[(1-methylethoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901214386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.